![molecular formula C16H14F2N4O B11472563 2-(2-fluorobenzyl)-5-{[(4-fluorophenyl)amino]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11472563.png)
2-(2-fluorobenzyl)-5-{[(4-fluorophenyl)amino]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-{[(4-FLUOROPHENYL)AMINO]METHYL}-2-[(2-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE is a triazolone derivative featuring fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-FLUOROPHENYL)AMINO]METHYL}-2-[(2-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE typically involves the following steps:
Formation of the Triazolone Core: The triazolone core can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic substitution reactions using fluorobenzyl halides and appropriate amines.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{[(4-FLUOROPHENYL)AMINO]METHYL}-2-[(2-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Fluorobenzyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl rings.
Scientific Research Applications
5-{[(4-FLUOROPHENYL)AMINO]METHYL}-2-[(2-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-{[(4-FLUOROPHENYL)AMINO]METHYL}-2-[(2-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl groups may enhance binding affinity and specificity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-FLUOROPHENYL)AMINO]METHYL}-2-[(2-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE
- 5-{[(4-CHLOROPHENYL)AMINO]METHYL}-2-[(2-CHLOROPHENYL)METHYL]-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE
Uniqueness
The unique feature of 5-{[(4-FLUOROPHENYL)AMINO]METHYL}-2-[(2-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE is the presence of fluorophenyl groups, which can significantly influence its chemical and biological properties. These groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
5-{[(4-FLUOROPHENYL)AMINO]METHYL}-2-[(2-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H14F2N4O |
|---|---|
Molecular Weight |
316.30 g/mol |
IUPAC Name |
5-[(4-fluoroanilino)methyl]-2-[(2-fluorophenyl)methyl]-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C16H14F2N4O/c17-12-5-7-13(8-6-12)19-9-15-20-16(23)22(21-15)10-11-3-1-2-4-14(11)18/h1-8,19H,9-10H2,(H,20,21,23) |
InChI Key |
VIIDCFOAWKYTGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)NC(=N2)CNC3=CC=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


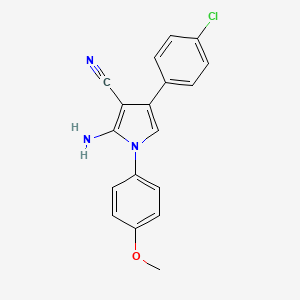

![3-{10-[2-(4-Methoxyphenoxy)ethyl]-4-oxo-4,10-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-yl}propanoic acid](/img/structure/B11472508.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(3-methylphenyl)amino]propan-2-yl}benzamide](/img/structure/B11472516.png)
![N-[2,2,2-Trifluoro-1-(p-toluidino)-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B11472523.png)
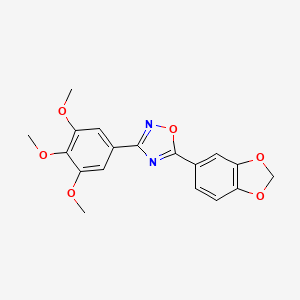
![3-[({[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]phenyl acetate](/img/structure/B11472541.png)
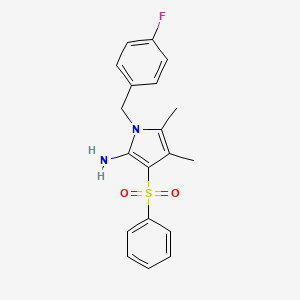
![5-Chloro-4,6-dimethyl-2-(1,2-oxazol-3-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B11472549.png)
![10-ethyl-13-(3-methoxyphenyl)-3,5-dimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11472550.png)
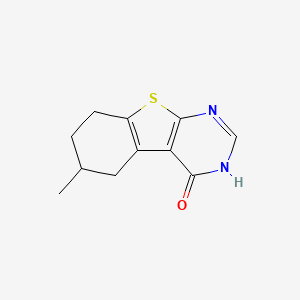
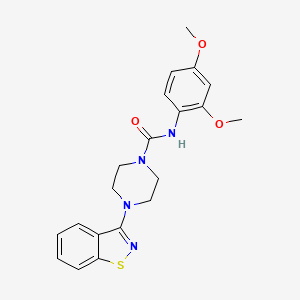
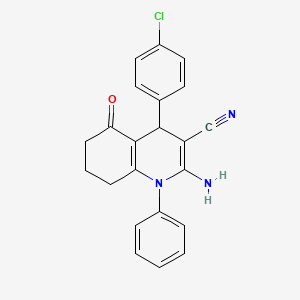
![3-(2-chlorobenzyl)-6-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione](/img/structure/B11472566.png)
